molecular formula C7H6F6N4O3 B1379489 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 1803607-57-9

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B1379489
CAS No.: 1803607-57-9
M. Wt: 308.14 g/mol
InChI Key: FAESQJXMRAFEMM-UHFFFAOYSA-N
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Description

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a synthetic organic compound characterized by its unique triazinane ring structure and the presence of trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione typically involves the following steps:

    Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of Trifluoroethyl Groups: The trifluoroethyl groups are introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroethyl groups.

Scientific Research Applications

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with unique properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl groups may enhance the compound’s binding affinity and specificity, while the triazinane ring structure provides stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione: Similar triazinane ring structure but with methyl groups instead of trifluoroethyl groups.

    1-Amino-3,5-bis(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione: Contains chloroethyl groups instead of trifluoroethyl groups.

Uniqueness

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of trifluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N4O3/c8-6(9,10)1-15-3(18)16(2-7(11,12)13)5(20)17(14)4(15)19/h1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAESQJXMRAFEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N1C(=O)N(C(=O)N(C1=O)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione

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